Cyclo(gln-trp-phe-gly(anc-2)-leu-met) Cyclo(gln-trp-phe-gly(anc-2)-leu-met) L 659837 is an ANC-2 is a lactam; tackykinin antagonist.
Brand Name: Vulcanchem
CAS No.: 125989-10-8
VCID: VC0532133
InChI: InChI=1S/C40H52N8O7S/c1-24(2)19-34(48-17-15-29(41)40(48)55)39(54)46-32(16-18-56-3)37(52)45-31(13-14-35(42)50)36(51)47-33(21-26-22-43-30-12-8-7-11-28(26)30)38(53)44-27(23-49)20-25-9-5-4-6-10-25/h4-12,16,18,22-24,27,29,31-34,43H,13-15,17,19-21,41H2,1-3H3,(H2,42,50)(H,44,53)(H,45,52)(H,46,54)(H,47,51)/b18-16-/t27-,29+,31-,32-,33-,34-/m0/s1
SMILES: CC(C)CC(C(=O)NC(C=CSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C=O)N4CCC(C4=O)N
Molecular Formula: C40H52N8O7S
Molecular Weight: 789 g/mol

Cyclo(gln-trp-phe-gly(anc-2)-leu-met)

CAS No.: 125989-10-8

Cat. No.: VC0532133

Molecular Formula: C40H52N8O7S

Molecular Weight: 789 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Cyclo(gln-trp-phe-gly(anc-2)-leu-met) - 125989-10-8

Specification

CAS No. 125989-10-8
Molecular Formula C40H52N8O7S
Molecular Weight 789 g/mol
IUPAC Name (2S)-2-[[(Z,2S)-2-[[(2S)-2-[(3R)-3-amino-2-oxopyrrolidin-1-yl]-4-methylpentanoyl]amino]-4-methylsulfanylbut-3-enoyl]amino]-N-[(2S)-3-(1H-indol-3-yl)-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]propan-2-yl]pentanediamide
Standard InChI InChI=1S/C40H52N8O7S/c1-24(2)19-34(48-17-15-29(41)40(48)55)39(54)46-32(16-18-56-3)37(52)45-31(13-14-35(42)50)36(51)47-33(21-26-22-43-30-12-8-7-11-28(26)30)38(53)44-27(23-49)20-25-9-5-4-6-10-25/h4-12,16,18,22-24,27,29,31-34,43H,13-15,17,19-21,41H2,1-3H3,(H2,42,50)(H,44,53)(H,45,52)(H,46,54)(H,47,51)/b18-16-/t27-,29+,31-,32-,33-,34-/m0/s1
Standard InChI Key UXGOMHKZXISRJP-JSEVQACXSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)N[C@@H](/C=C\SC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C=O)N4CC[C@H](C4=O)N
SMILES CC(C)CC(C(=O)NC(C=CSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C=O)N4CCC(C4=O)N
Canonical SMILES CC(C)CC(C(=O)NC(C=CSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C=O)N4CCC(C4=O)N
Appearance Solid powder

Introduction

Chemical Identity and Structural Properties

Molecular Structure and Composition

Cyclo(Gln-Trp-Phe-Gly(ANC-2)-Leu-Met) belongs to the class of cyclic hexapeptides, featuring a closed-loop structure formed by a peptide bond between the N-terminal glutamine (Gln) and C-terminal methionine (Met). The "ANC-2" designation refers to a specific modification in the glycine (Gly) residue, though the exact nature of this modification remains proprietary . Key structural features include:

  • Aromatic residues: Tryptophan (Trp) and phenylalanine (Phe) contribute to hydrophobic interactions with the NK-2 receptor .

  • Cyclization: The cyclic conformation enhances metabolic stability and receptor binding affinity compared to linear peptides .

Table 1: Chemical and Physical Properties

PropertyValue
CAS Number125989-12-0
Molecular FormulaC38H50N8O7SC_{38}H_{50}N_{8}O_{7}S
Molecular Weight762.93 g/mol
SolubilitySoluble in DMSO
Storage Recommendations-20°C in anhydrous conditions

Synthesis and Production

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of Cyclo(Gln-Trp-Phe-Gly(ANC-2)-Leu-Met) typically employs SPPS, a method widely used for constructing complex peptides. The process involves:

  • Resin activation: A Wang resin or 2-chlorotrityl chloride resin serves as the solid support .

  • Sequential coupling: Fmoc-protected amino acids are added stepwise, with deprotection using piperidine.

  • Cyclization: After linear assembly, the peptide is cleaved from the resin and cyclized using coupling agents like HBTU or HATU .

Macrocyclase Enzymatic Methods

Recent advances in enzymatic macrocyclization, such as cyanobactin macrocyclases, offer an alternative to chemical synthesis. These enzymes catalyze cyclization with high regioselectivity, though their application to this specific peptide remains exploratory .

Pharmacological Profile

NK-2 Receptor Antagonism

Cyclo(Gln-Trp-Phe-Gly(ANC-2)-Leu-Met) exhibits nanomolar affinity for the NK-2 receptor, with a pIC₅₀ of 8.0 in radioligand binding assays using hamster urinary bladder membranes . Functional assays in rat vas deferens demonstrated competitive antagonism of eledoisin-induced contractions (pK_B = 8.1), confirming its potency and selectivity .

Table 2: Pharmacological Data

Assay SystemReceptor TypepIC₅₀/pK_BSelectivity Over NK-1/NK-3
Hamster Urinary BladderNK-28.0>100-fold
Rat Vas DeferensNK-28.1>100-fold
Guinea Pig IleumNK-1<6.0Not applicable

Selectivity and Mechanistic Insights

The compound’s selectivity arises from its inability to bind key polar residues in NK-1 and NK-3 receptors. Molecular dynamics simulations suggest that Trp and Phe residues form π-π interactions with Tyr^{266} and His^{197} in the NK-2 receptor’s transmembrane domain .

Current Research and Development

Structural Optimization

Efforts to enhance oral bioavailability include backbone methylation and D-amino acid substitutions. A patent (GB2216529A) discloses analogues with improved metabolic stability, such as lactam-bridged variants .

Biotechnological Production

The use of engineered macrocyclases (e.g., PatG mac) for large-scale cyclic peptide synthesis is under investigation, though challenges in yield and purity persist .

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